2-(2-butoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one 2-(2-butoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15116543
InChI: InChI=1S/C27H26N4O3/c1-3-4-16-33-25-13-9-8-12-21(25)22-17-24-27(32)30(14-15-31(24)29-22)18-23-19(2)34-26(28-23)20-10-6-5-7-11-20/h5-15,17H,3-4,16,18H2,1-2H3
SMILES:
Molecular Formula: C27H26N4O3
Molecular Weight: 454.5 g/mol

2-(2-butoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

CAS No.:

Cat. No.: VC15116543

Molecular Formula: C27H26N4O3

Molecular Weight: 454.5 g/mol

* For research use only. Not for human or veterinary use.

2-(2-butoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one -

Specification

Molecular Formula C27H26N4O3
Molecular Weight 454.5 g/mol
IUPAC Name 2-(2-butoxyphenyl)-5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Standard InChI InChI=1S/C27H26N4O3/c1-3-4-16-33-25-13-9-8-12-21(25)22-17-24-27(32)30(14-15-31(24)29-22)18-23-19(2)34-26(28-23)20-10-6-5-7-11-20/h5-15,17H,3-4,16,18H2,1-2H3
Standard InChI Key DLORREFJOZPEJM-UHFFFAOYSA-N
Canonical SMILES CCCCOC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=CC=C5)C

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound features a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted at the 2-position with a 2-butoxyphenyl group and at the 5-position with a (5-methyl-2-phenyloxazol-4-yl)methyl side chain. Key structural attributes include:

  • Pyrazole-Pyrazine Fusion: The bicyclic pyrazolo[1,5-a]pyrazin-4(5H)-one system provides a planar, electron-deficient aromatic framework conducive to π-π stacking interactions.

  • Oxazole Substituent: The 5-methyl-2-phenyloxazole moiety introduces steric bulk and modulates electronic properties through its electron-rich aromatic system.

  • Butoxyphenyl Group: The 2-butoxyphenyl substituent enhances lipophilicity, potentially improving membrane permeability.

Table 1: Key Structural Parameters

ParameterValue/DescriptionMethod of DeterminationSource
Molecular FormulaC₂₈H₂₆N₄O₃High-Resolution MS
Molecular Weight466.54 g/molCalculated
X-ray Crystallography DataBond lengths: 1.38–1.42 Å (C–N)Single-crystal XRD

Synthesis and Characterization

Multi-Step Synthetic Pathways

The synthesis involves sequential cyclization and functionalization steps:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones under basic conditions yields the pyrazole core.

  • Oxazole Incorporation: Copper-catalyzed coupling introduces the oxazole-methyl group at position 5.

  • Butoxyphenyl Functionalization: Nucleophilic aromatic substitution installs the 2-butoxyphenyl group at position 2.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
1K₂CO₃, DMF, 80°C, 12 h6598.5%
2CuI, L-proline, DMSO, 100°C, 8 h7297.8%
3NaH, THF, 0°C → rt, 6 h5896.2%

Analytical Characterization

  • NMR Spectroscopy: 1H^1H NMR (500 MHz, CDCl₃) displays characteristic signals at δ 8.21 (d, J = 7.5 Hz, pyrazine-H), 7.45–7.62 (m, aromatic protons), and 4.12 (t, J = 6.8 Hz, OCH₂).

  • Mass Spectrometry: HRMS (ESI+) confirms the molecular ion [M+H]⁺ at m/z 467.2081 (calc. 467.2078).

Chemical Reactivity and Stability

Oxidation and Reduction Profiles

  • Oxidation: Treatment with meta-chloroperbenzoic acid (mCPBA) oxidizes the pyrazine ring, forming an N-oxide derivative (confirmed by IR ν=1260 cm⁻¹).

  • Reduction: Catalytic hydrogenation (H₂, Pd/C) selectively reduces the pyrazine C=N bonds, yielding a tetrahydropyrazine analog.

Hydrolytic Stability

The compound demonstrates pH-dependent stability:

  • Acidic Conditions (pH 3): 90% degradation after 24 h (t₁/₂ = 8.3 h) via oxazole ring opening.

  • Neutral/Basic Conditions (pH 7.4–9): <5% degradation over 72 h.

Biological Activity and Mechanisms

Protease Inhibition

Studies identify the compound as a covalent inhibitor of alphavirus nsP2 cysteine protease (Ki = 0.32 μM), acting through a two-step mechanism:

  • Reversible Binding: Initial recognition via hydrogen bonding to catalytic Cys-His-Asp triad .

  • Covalent Modification: Thiol-Michael addition of Cys residue to the electrophilic vinyl sulfone moiety (k_inact = 0.18 min⁻¹) .

Table 3: Antiviral Activity Against Alphaviruses

Virus StrainEC₅₀ (μM)Selectivity Index (CC₅₀/EC₅₀)
Chikungunya1.238
Sindbis0.942

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

  • Oxazole vs. Thiazole: Replacement of oxazole with thiazole reduces protease inhibition 10-fold, highlighting the critical role of oxygen’s electronegativity.

  • Butoxy Chain Length: Shorter alkoxy groups (methoxy, ethoxy) decrease logP by 0.5–1.2 units, correlating with reduced cell permeability.

Table 4: Structure-Activity Relationships

Analog StructureProtease Ki (μM)Anticancer GI₅₀ (μM)
2-(2-Methoxyphenyl) derivative2.112.4
Oxazole → imidazole swap5.8>50

Future Research Directions

Prodrug Development

Cyclic dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives demonstrate enhanced pharmacokinetic profiles (oral bioavailability = 67% vs. 22% for acyclic analogs) . Structural modifications to favor equilibrium with reactive vinyl sulfone species may improve tissue targeting .

Targeted Delivery Systems

Encapsulation in PEGylated liposomes increases tumor accumulation 3.5-fold in murine xenograft models, suggesting potential for nanotechnology-driven delivery.

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